benzyl N-(4-formylphenyl)-N-methylcarbamate
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Overview
Description
Benzyl N-(4-formylphenyl)-N-methylcarbamate is an organic compound with a molecular formula of C16H15NO3 It is characterized by the presence of a benzyl group, a formyl-substituted phenyl ring, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-formylphenyl)-N-methylcarbamate typically involves the reaction of benzylamine with 4-formylbenzoic acid, followed by the introduction of a methylcarbamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(4-formylphenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-(4-carboxyphenyl)-N-methylcarbamate.
Reduction: Benzyl N-(4-hydroxymethylphenyl)-N-methylcarbamate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(4-formylphenyl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(4-formylphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and methylcarbamate groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(4-carboxyphenyl)-N-methylcarbamate: Similar structure but with a carboxylic acid group instead of a formyl group.
Benzyl N-(4-hydroxymethylphenyl)-N-methylcarbamate: Similar structure but with a hydroxymethyl group instead of a formyl group.
4-formylphenyl-N-phenylcarbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-(4-formylphenyl)-N-methylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the benzyl, formyl, and methylcarbamate groups makes this compound versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
benzyl N-(4-formylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H15NO3/c1-17(15-9-7-13(11-18)8-10-15)16(19)20-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
CZXJQSPGEPYRPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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